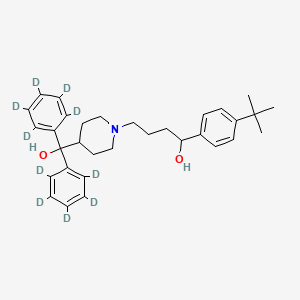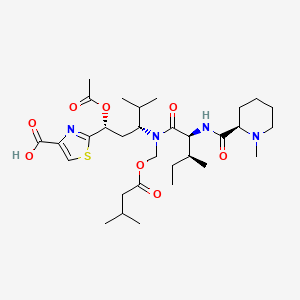
Tubulin polymerization-IN-38
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization-IN-38 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is essential for the formation of microtubules in cells. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound can disrupt these processes, making it a valuable tool in scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-38 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of isothiocyanates, which are known to interfere with the microtubule formation process . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and therapeutic use.
化学反応の分析
Types of Reactions
Tubulin polymerization-IN-38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the compound, which may have different biological activities and properties.
科学的研究の応用
Tubulin polymerization-IN-38 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of tubulin polymerization and the effects of various inhibitors on this process.
Biology: It is used to investigate the role of microtubules in cellular processes and to study the effects of tubulin inhibition on cell division and intracellular transport.
Medicine: It has potential therapeutic applications in cancer treatment, as inhibiting tubulin polymerization can disrupt the division of cancer cells and induce apoptosis.
Industry: It is used in the development of new drugs and therapeutic agents, as well as in the production of research reagents and diagnostic tools.
作用機序
The mechanism of action of Tubulin polymerization-IN-38 involves its binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This inhibition disrupts the formation of the mitotic spindle, which is essential for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets and pathways involved include the tubulin protein itself and various signaling pathways that regulate cell division and apoptosis.
類似化合物との比較
Similar Compounds
Similar compounds to Tubulin polymerization-IN-38 include:
Colchicine: A well-known tubulin polymerization inhibitor used in the treatment of gout and certain cancers.
Paclitaxel: A microtubule-stabilizing agent used in cancer therapy.
Vinblastine: A microtubule-destabilizing agent used in cancer treatment.
Uniqueness
This compound is unique in its specific binding to the colchicine-sensitive site of tubulin, which allows it to effectively inhibit tubulin polymerization and disrupt microtubule dynamics. This specificity makes it a valuable tool in research and potential therapeutic applications, as it can selectively target tubulin without affecting other cellular components.
特性
分子式 |
C31H50N4O8S |
|---|---|
分子量 |
638.8 g/mol |
IUPAC名 |
2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C31H50N4O8S/c1-9-20(6)27(33-28(38)23-12-10-11-13-34(23)8)30(39)35(17-42-26(37)14-18(2)3)24(19(4)5)15-25(43-21(7)36)29-32-22(16-44-29)31(40)41/h16,18-20,23-25,27H,9-15,17H2,1-8H3,(H,33,38)(H,40,41)/t20-,23+,24+,25+,27-/m0/s1 |
InChIキー |
FPUIRXUNKYZNGB-WSXDNQGXSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]2CCCCN2C |
正規SMILES |
CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)C2CCCCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)


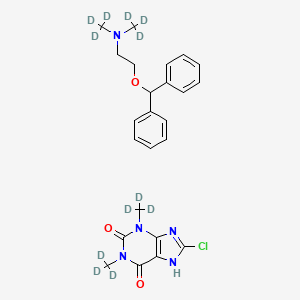


![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)

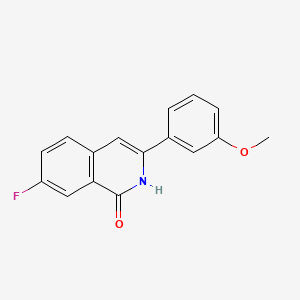

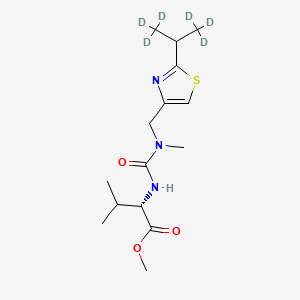
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)
